4-[(3,5-dimethylphenoxy)methyl]benzoic Acid
Description
Properties
IUPAC Name |
4-[(3,5-dimethylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-7-12(2)9-15(8-11)19-10-13-3-5-14(6-4-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAABVPKNHSFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethylphenoxy)methyl]benzoic Acid typically involves the reaction of 3,5-dimethylphenol with a suitable benzoic acid derivative under specific conditions. One common method is the esterification of 3,5-dimethylphenol with methyl 4-bromobenzoate, followed by hydrolysis to yield the desired acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and hydrolysis processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dimethylphenoxy)methyl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced alcohols, and various substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
4-[(3,5-Dimethylphenoxy)methyl]benzoic acid serves as an important intermediate in organic synthesis. It is utilized in the creation of more complex organic molecules, particularly in the production of esters with potential pharmaceutical applications. The compound's structure allows for various chemical modifications that enhance its utility in synthetic organic chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for several microorganisms are summarized below:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The mechanism of action typically involves disrupting microbial cell membranes or inhibiting key metabolic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in human fibroblasts, indicating its potential as an anti-inflammatory agent.
Pharmaceutical Development
Due to its structural characteristics, this compound is explored as a precursor for drug development. It can be modified to create new pharmaceutical compounds with enhanced efficacy against various diseases. Its application in drug formulation is particularly relevant in developing medications targeting inflammatory conditions and infections.
Environmental Science
The compound is being studied for its role in environmental remediation processes. It may be used in synthesizing materials that capture pollutants or facilitate the degradation of harmful substances. The effectiveness of these applications is often measured by the reduction in pollutant levels over time.
Case Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus, researchers found that the compound inhibited bacterial growth at concentrations as low as 32 µg/mL. This finding supports its potential use as an antimicrobial agent in clinical settings.
Case Study 2: Anti-inflammatory Mechanism Exploration
Another significant study focused on the anti-inflammatory effects of the compound on human fibroblasts. The results demonstrated a marked decrease in inflammatory markers following treatment with varying concentrations of this compound, suggesting its therapeutic potential in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethylphenoxy)methyl]benzoic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
(i) 4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzoic Acid (CAS 832739-35-2)
This derivative introduces a chlorine atom at the 4-position of the phenoxy ring, enhancing electronegativity and lipophilicity. The chlorine substituent increases molecular weight (C${16}$H${15}$ClO$3$) compared to the target compound (C${16}$H${16}$O$3$) and may influence binding affinity in biological systems due to its electron-withdrawing nature .
(ii) 3,5-Dimethoxy-4-methylbenzoic Acid (CAS 61040-81-1)
Replacing the phenoxy-methyl group with methoxy and methyl substituents (C${10}$H${12}$O$_4$) reduces steric bulk but increases polarity. The methoxy groups donate electron density via resonance, lowering acidity (pKa ~4.5–5.0) compared to the target compound, which has a more electron-deficient aromatic system due to the phenoxy linkage .
Substituent Effects on Physicochemical Properties
Functional Group Impact on Reactivity and Bioactivity
- Phenoxy vs.
- Chlorine Substitution : The chloro-derivative () may exhibit altered metabolic stability due to reduced susceptibility to oxidative degradation .
- Ester Derivatives : 4-Acetoxy-3,5-dimethoxybenzoic acid () serves as a prodrug candidate, where enzymatic hydrolysis releases the active carboxylic acid .
Biological Activity
4-[(3,5-Dimethylphenoxy)methyl]benzoic acid, also known by its CAS number 149288-57-3, is an organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C17H18O3
- Molecular Weight : 270.32 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies have indicated that it may influence protein degradation pathways, particularly the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and regulating protein turnover.
Biological Activities
Research has shown that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anticancer Properties : Some derivatives of benzoic acid have been studied for their anticancer effects. In vitro assays have shown that related compounds can induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
Case Study 2: Protein Degradation Pathways
In a study focused on benzoic acid derivatives isolated from Bjerkandera adusta, it was found that these compounds promoted the activity of UPP and ALP in human foreskin fibroblasts. This suggests that this compound could similarly enhance proteostasis mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-[(2,3,5-trimethylphenoxy)methyl]benzoic acid | Structure | Antimicrobial and anticancer properties |
| 4-[(2,4,6-trimethylphenoxy)methyl]benzoic acid | Structure | Anti-inflammatory effects |
| 4-(3-chloro-4-methoxybenzoic acid) | Structure | Strong activation of cathepsins B and L |
Q & A
Q. Q1. What are the recommended synthetic routes for 4-[(3,5-dimethylphenoxy)methyl]benzoic Acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a phenoxy-methyl benzoic acid derivative can be synthesized via etherification of 3,5-dimethylphenol with a bromomethyl benzoic acid precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Yield optimization requires careful control of stoichiometry, temperature, and solvent polarity. Evidence from analogous compounds (e.g., 3-[[4-(4-Methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid) highlights reflux times of 1–4 hours and purification via column chromatography (hexane/EtOH) to achieve >95% purity .
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of:
- 1H/13C NMR to confirm substituent positions (e.g., δ ~3.7 ppm for methyl groups on the phenoxy ring, δ ~12.9 ppm for carboxylic acid protons) .
- HPLC-MS to verify molecular weight (C₁₆H₁₆O₃, MW 256.30) and detect impurities .
- Melting point analysis (literature range: 180–220°C for structurally similar benzoic acid derivatives) .
Q. Q3. What are the solubility properties of this compound in common laboratory solvents?
Methodological Answer: The compound is sparingly soluble in water due to the hydrophobic 3,5-dimethylphenoxy group but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Pre-saturation studies with analogs like 3,5-dichloro-4-hydroxybenzoic acid suggest solubility can be enhanced via pH adjustment (e.g., sodium salt formation in basic media) .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To address this:
- Perform dose-response studies across multiple models (e.g., bacterial vs. mammalian systems).
- Use metabolomic profiling to identify degradation products that might interfere with activity.
- Cross-reference with structurally related compounds (e.g., N-(2-(3,5-dimethylphenoxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide) to isolate pharmacophore contributions .
Q. Q5. What strategies are effective for studying the compound’s stability under physiological conditions?
Methodological Answer:
- Conduct accelerated stability testing in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C, monitoring degradation via LC-MS.
- Analyze photostability under UV/visible light using protocols validated for benzoic acid derivatives (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde) .
Q. Q6. How can computational modeling guide the design of derivatives with improved target binding?
Methodological Answer:
- Perform docking studies using crystal structures of target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory applications).
- Optimize the phenoxy-methyl moiety’s steric and electronic properties via substituent scanning (e.g., replacing methyl groups with halogens or methoxy groups) .
- Validate predictions with SAR assays on synthesized analogs.
Data Contradiction and Reproducibility
Q. Q7. How should researchers address batch-to-batch variability in synthetic yields?
Methodological Answer:
- Standardize starting material purity (>98% for 3,5-dimethylphenol and bromomethyl benzoic acid precursors) .
- Implement reaction monitoring (e.g., TLC or in-situ IR) to identify incomplete reactions or side products.
- Document solvent drying protocols (e.g., molecular sieves for DMF) to minimize moisture-induced side reactions .
Q. Q8. What analytical techniques are critical for distinguishing polymorphic forms of this compound?
Methodological Answer:
- PXRD to identify crystalline vs. amorphous forms.
- DSC/TGA to compare thermal profiles (e.g., melting endotherms, decomposition points).
- Solid-state NMR to probe molecular packing differences, as demonstrated for 3,5-dihydroxybenzoic acid derivatives .
Mechanistic and Functional Studies
Q. Q9. How can researchers elucidate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Perform kinetic assays (e.g., Michaelis-Menten analysis) to determine inhibition type (competitive/non-competitive).
- Use isothermal titration calorimetry (ITC) to measure binding affinity and stoichiometry.
- Compare with structurally similar inhibitors (e.g., 3,5-difluoro-2-hydroxybenzoic acid) to identify critical functional groups .
Q. Q10. What in vivo models are appropriate for evaluating pharmacokinetic properties?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
